![molecular formula C16H13ClN4O2S B3464326 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-(3-chloro-4-methylphenyl)-1H-tetrazole](/img/structure/B3464326.png)
5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-(3-chloro-4-methylphenyl)-1H-tetrazole
Overview
Description
5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-(3-chloro-4-methylphenyl)-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BMT-1 and is a tetrazole derivative that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of BMT-1 involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a crucial role in the development of pain and inflammation. By inhibiting COX-2, BMT-1 reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
BMT-1 has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO). BMT-1 has also been found to have a positive effect on the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using BMT-1 in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has low toxicity and can be easily synthesized using a specific method. However, one of the limitations of using BMT-1 is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for further research on BMT-1. One of the potential areas of research is its application in the treatment of cancer. Additionally, further studies can be conducted to investigate its potential use in the treatment of Alzheimer's disease. Future research can also focus on improving the solubility of BMT-1 to enhance its in vivo efficacy. Moreover, studies can also be conducted to investigate the safety and efficacy of BMT-1 in clinical trials.
Conclusion:
In conclusion, BMT-1 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been found to have potential applications in the treatment of cancer and Alzheimer's disease. The mechanism of action of BMT-1 involves the inhibition of COX-2, leading to a reduction in pain and inflammation. Further research is required to investigate its potential applications in various diseases and improve its in vivo efficacy.
Scientific Research Applications
BMT-1 has been found to have potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been found to have potential applications in the treatment of cancer and Alzheimer's disease.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfanyl)-1-(3-chloro-4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-2-4-12(7-13(10)17)21-16(18-19-20-21)24-8-11-3-5-14-15(6-11)23-9-22-14/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUFAWHWFKAPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC4=C(C=C3)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



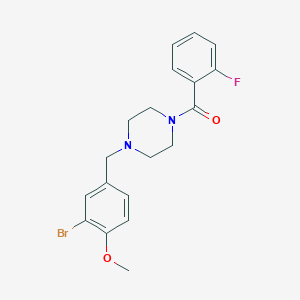
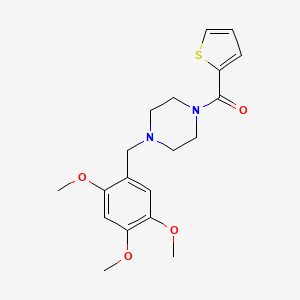
![1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3464251.png)

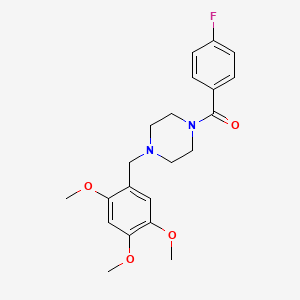
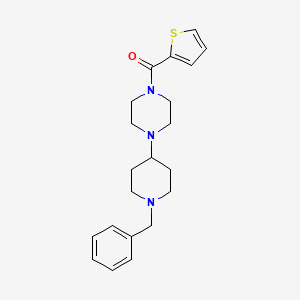
![1-[(4-methylphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B3464279.png)
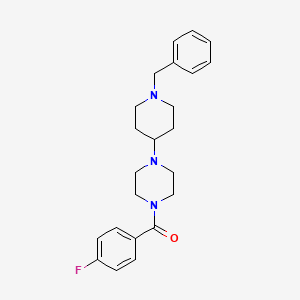
![1-(3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464298.png)

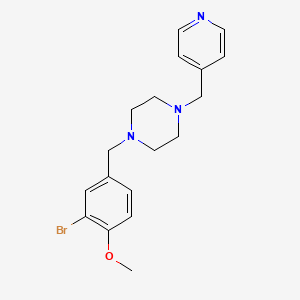
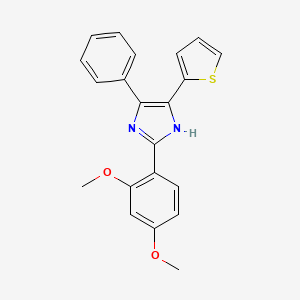
![N-(3-chlorophenyl)-4-[(1-methyl-1H-imidazol-2-yl)thio]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B3464333.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B3464340.png)